16,16-Dimethyl-pgd2

Description

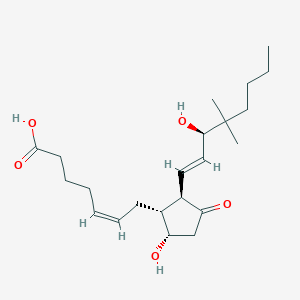

16,16-Dimethyl-PGD2 is a synthetic analog of prostaglandin D2 (PGD2), a lipid mediator involved in inflammation, allergy, and immune regulation. Structurally, it features two methyl groups at the C16 position of the PGD2 backbone, altering its receptor-binding affinity and metabolic stability compared to native PGD2. Its molecular formula is C₂₂H₃₆O₅, with a molecular weight of 380.2563 g/mol . This modification enhances resistance to enzymatic degradation, making it a tool for studying prostaglandin-mediated pathways, particularly those involving the DP1 and DP2/CRTH2 receptors .

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-18,20,23,25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMOZGYCFBTCMC-MBNOUSKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85235-22-9 | |

| Record name | 16,16-Dimethyl prostaglandin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085235229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16,16-DIMETHYL PROSTAGLANDIN D2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S9AW0C880 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of 16,16-Dimethyl Prostaglandin D2 involves several steps, starting from the appropriate prostaglandin precursor. The synthetic route typically includes the introduction of the 16,16-dimethyl groups to the prostaglandin structure. This is achieved through a series of chemical reactions, including oxidation and reduction steps, under controlled conditions. The final product is purified to achieve a high level of purity, often exceeding 98% . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.

Chemical Reactions Analysis

16,16-Dimethyl Prostaglandin D2 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: This reaction can reduce the ketone groups to hydroxyl groups.

Substitution: This reaction can involve the replacement of specific functional groups with others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmacological Properties

Mechanism of Action

dmPGE2 acts primarily as a competitive inhibitor of 15-hydroxy prostaglandin dehydrogenase (15-PGDH), which leads to increased levels of endogenous PGE2. This elevation enhances various physiological responses, particularly in hematopoietic stem cells (HSCs) and in protecting tissues from damage due to stressors such as radiation and viral infections .

Therapeutic Applications

-

Hematopoietic Stem Cell Amplification

dmPGE2 has been shown to significantly amplify the population of blood stem cells. In a clinical trial involving patients undergoing umbilical cord blood transplantation for leukemia or lymphoma, treatment with dmPGE2 resulted in a remarkable increase in blood cell reconstitution. Out of 12 patients, 10 exhibited blood formation derived solely from the dmPGE2-treated cord blood unit, demonstrating its potential in enhancing engraftment properties during transplantation . -

Radioprotection and Mitigation

Research indicates that dmPGE2 serves as an effective radioprotector and radiomitigator, particularly in models of acute radiation syndrome (ARS). Studies on mice and non-human primates have shown that dmPGE2 can protect hematopoietic stem cells from radiation-induced damage, thereby improving survival rates following exposure to lethal doses of radiation . The pharmacokinetics of dmPGE2 have been characterized to facilitate human dosing regimens based on animal models . -

Cytoprotection in Hepatic Injury

In experimental models of fulminant hepatitis, dmPGE2 has demonstrated cytoprotective effects on hepatocytes. Mice treated with dmPGE2 before or after infection with murine hepatitis virus showed reduced liver damage and improved metabolic parameters compared to untreated controls. This suggests its potential as a therapeutic agent for liver injuries . -

Gastrointestinal Protection

Historically, dmPGE2 has been studied for its protective effects on the gastric mucosa. It has been shown to mitigate gastric mucosal injury caused by various stressors, although it may also induce certain adverse effects on the gastric barrier .

Case Studies

Mechanism of Action

The mechanism of action of 16,16-Dimethyl Prostaglandin D2 involves its interaction with specific prostaglandin receptors. It enhances ADP-induced platelet aggregation by binding to these receptors and activating downstream signaling pathways. This leads to increased platelet activation and aggregation, contributing to its effects on blood pressure and cardiovascular function .

Comparison with Similar Compounds

Structural and Functional Overview

Key Structural Features:

- Core structure : Retains the cyclopentane ring and hydroxyl groups at C9 and C15, critical for receptor interaction.

- Modifications : Two methyl groups at C16 (16,16-dimethyl) reduce β-oxidation, prolonging half-life compared to unmodified PGD2 .

- Lipid classification : Classified under oxylipins (FA 22:4;O3) due to its oxygenated fatty acid backbone .

Functional Role:

- Receptor activity: Binds to DP1 (platelet adenylyl cyclase activation) and DP2/CRTH2 (eosinophil activation), though with lower potency than other analogs .

Comparative Analysis with Analogous Prostaglandin D2 Derivatives

Table 1: Comparison of PGD2 Analogs by Potency and Selectivity

| Compound | DP2/CRTH2 Receptor Potency (Eosinophil Activation) | DP1 Receptor Activity (Platelet cAMP) | Structural Modifications |

|---|---|---|---|

| 15R-Methyl-PGD2 | Most potent (EC₅₀ ~10 nM) | Moderate | Methyl group at C15 (R-configuration) |

| PGD2 | High (EC₅₀ ~30 nM) | High | Native structure |

| 17-Phenyl-18,19,20-Trinor-PGD2 | Moderate (EC₅₀ ~100 nM) | Low | Truncated side chain + phenyl group |

| 15S-Methyl-PGD2 | Low (EC₅₀ ~300 nM) | Weak | Methyl group at C15 (S-configuration) |

| 16,16-Dimethyl-PGD2 | Low (EC₅₀ ~300 nM) | Weak | Dimethyl groups at C16 |

Source: Rank order of potency derived from eosinophil CD11b expression and actin polymerization assays .

Key Findings:

Potency Hierarchy: this compound exhibits lower potency than 15R-methyl-PGD2, PGD2, and 17-phenyl-trinor-PGD2 in activating DP2/CRTH2 receptors. Its EC₅₀ (~300 nM) is comparable to 15S-methyl-PGD2, indicating stereochemical and substituent position critically influence activity .

Structural Determinants of Activity: C15 Methylation: 15R-methyl-PGD2’s superior potency highlights the importance of methyl group stereochemistry at C15. Side-Chain Modifications: Truncation (e.g., 17-phenyl-trinor-PGD2) reduces DP1 activity but retains moderate DP2 efficacy, whereas dimethylation at C16 compromises both .

Biomarker Potential: Unlike PGD2, this compound is detected in lipidomic profiles of breast cancer serum, suggesting unique metabolic stability or tissue-specific synthesis .

Biological Activity

16,16-Dimethyl-prostaglandin D2 (16,16-dmPGD2) is a synthetic analog of prostaglandin D2, modified to enhance its metabolic stability and biological activity. This compound has garnered attention for its diverse roles in various physiological processes, particularly in inflammation modulation, platelet aggregation, and stem cell regulation.

16,16-Dimethyl-PGD2 is characterized by the addition of two methyl groups at the 16 position of the prostaglandin structure. This modification not only stabilizes the compound but also influences its receptor interactions and biological effects. The synthesis typically involves multi-step organic synthesis techniques that ensure high yield and purity.

The primary mechanism of action for 16,16-dmPGD2 involves its interaction with specific prostaglandin receptors, notably the CRTH2 receptor (also known as DP2). Binding to this receptor activates various signaling pathways that influence cellular processes such as inflammation and hematopoiesis.

Key Biological Activities:

- Platelet Aggregation : 16,16-dmPGD2 enhances platelet aggregation induced by adenosine diphosphate (ADP), making it a useful tool in studies related to cardiovascular health and thrombus formation .

- Stem Cell Regulation : The compound promotes hematopoietic stem cell (HSC) self-renewal and expansion while inhibiting differentiation through interactions with the Wnt signaling pathway. This has been demonstrated in mouse models where 16,16-dmPGD2 increased HSC numbers significantly .

- Anti-Inflammatory Effects : It exhibits anti-inflammatory properties by regulating the activity of professional phagocytic granulocytes. Studies indicate that it can modulate immune responses effectively .

Case Studies

- Hepatic Regeneration : In a rat model studying liver regeneration post-hepatectomy, treatment with 16,16-dmPGD2 significantly improved gastric mucosal blood flow and reduced ulceration rates compared to untreated controls. The compound also enhanced DNA synthesis post-surgery, indicating its potential in promoting liver recovery .

- Transplantation Models : In studies involving small intestinal transplantation in rats, 16,16-dmPGD2 demonstrated immunosuppressive effects when used alone or in combination with low-dose cyclosporine. It delayed the onset of allograft rejection and reduced its intensity significantly .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for quantifying 16,16-Dimethyl-PGD₂ in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. Ensure proper sample preparation, including solid-phase extraction (SPE) to remove interfering lipids. Calibrate with deuterated internal standards (e.g., d₄-PGD₂) to account for matrix effects . Validate the method using guidelines from the International Council for Harmonisation (ICH), including limits of detection (LOD), recovery rates, and inter-day precision .

Q. How should researchers design stability studies for 16,16-Dimethyl-PGD₂ under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to controlled temperatures (e.g., -80°C, 4°C, room temperature), light, and humidity. Use HPLC to monitor degradation products over time. Apply Arrhenius kinetics to predict shelf-life at standard storage conditions. Include negative controls (e.g., solvent-only samples) to distinguish compound-specific degradation from matrix effects .

Q. What are the best practices for synthesizing 16,16-Dimethyl-PGD₂ with high enantiomeric purity?

- Methodological Answer : Employ stereoselective synthesis using chiral catalysts (e.g., Evans oxazaborolidine) to ensure correct configuration at the cyclopentane ring. Purify intermediates via flash chromatography and confirm enantiomeric excess (ee) using chiral stationary-phase HPLC. Cross-validate synthetic batches with nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 16,16-Dimethyl-PGD₂ across different in vitro and in vivo models?

- Methodological Answer :

- Step 1 : Verify experimental conditions (e.g., cell line specificity, receptor expression levels, and dosing regimens). For example, discrepancies in prostaglandin DP1 receptor activation may arise from differences in cell membrane lipid composition .

- Step 2 : Use standardized assays (e.g., cAMP accumulation assays for DP1/DP2 receptor activity) across models.

- Step 3 : Evaluate metabolite interference via LC-MS/MS to rule out off-target effects .

- Step 4 : Consult PubChem’s bioactivity data (CID: [insert CID]) to compare with literature and identify outliers .

Q. What experimental strategies are effective in optimizing 16,16-Dimethyl-PGD₂’s pharmacokinetic profile for preclinical studies?

- Methodological Answer :

- Lipid nanoparticle (LNP) encapsulation improves bioavailability by enhancing solubility and reducing hepatic first-pass metabolism.

- Pharmacokinetic modeling : Use compartmental models to predict absorption/distribution parameters. Validate with in vivo sampling (plasma, tissues) at multiple timepoints.

- Metabolite profiling : Identify major metabolites (e.g., β-oxidation products) using HRMS and assess their activity to rule out confounding effects .

Q. How should researchers address spectral data contradictions (e.g., NMR, IR) when characterizing novel derivatives of 16,16-Dimethyl-PGD₂?

- Methodological Answer :

- Step 1 : Re-examine sample purity via HPLC and elemental analysis. Contaminants (e.g., residual solvents) can distort spectral peaks .

- Step 2 : Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in crowded spectral regions.

- Step 3 : Cross-reference with computational chemistry tools (e.g., density functional theory (DFT)-predicted IR spectra) to validate assignments .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships of 16,16-Dimethyl-PGD₂ in heterogeneous cell populations?

- Methodological Answer :

- Non-linear regression models (e.g., four-parameter logistic curves) quantify EC₅₀ and maximal efficacy.

- Hierarchical Bayesian modeling accounts for inter-experiment variability in multi-laboratory studies.

- Principal component analysis (PCA) identifies confounding variables (e.g., batch effects in cell culture media) .

Q. How can researchers ensure reproducibility when replicating published protocols for 16,16-Dimethyl-PGD₂ assays?

- Methodological Answer :

- Detailed metadata documentation : Report buffer pH, incubation times, and equipment calibration data.

- Open-data practices : Share raw datasets (e.g., via Figshare or Zenodo) with standardized metadata tags.

- Collaborative validation : Use platforms like PubChem’s BioAssay database to compare results with independent labs .

Ethical and Data Management Considerations

Q. How should researchers balance open-data initiatives with privacy concerns when sharing clinical data involving 16,16-Dimethyl-PGD₂ metabolites?

- Methodological Answer :

- De-identification : Remove direct identifiers (e.g., patient IDs) and aggregate data to prevent re-identification.

- Controlled access : Use repositories like the European Open Science Cloud (EOSC) with data-use agreements.

- Ethical review : Consult institutional review boards (IRBs) to ensure compliance with GDPR or HIPAA .

Tables for Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.